Product packaging for Ethyl N-[(4-bromophenyl)sulfonyl]leucinate(Cat. No.:CAS No. 1093859-06-3)

Ethyl N-[(4-bromophenyl)sulfonyl]leucinate

Cat. No.: B1387519
CAS No.: 1093859-06-3
M. Wt: 378.28 g/mol
InChI Key: ZRJWFAIGZDFWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl N-[(4-bromophenyl)sulfonyl]leucinate is a specialized synthetic compound that serves as a valuable building block in organic and medicinal chemistry research. This molecule features a leucine core, a crucial branched-chain amino acid, which is functionalized with both an ethyl ester and a 4-bromophenylsulfonyl group. The presence of these protective and activating groups makes it a versatile intermediate for constructing more complex peptide mimetics and biologically active molecules . Researchers utilize this compound in the design and synthesis of compound libraries for high-throughput screening, particularly in the development of protease inhibitors and other therapeutic agents that target protein-protein interactions. The 4-bromophenyl moiety also offers a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of diverse chemical space around the core structure. Available for procurement through professional chemical suppliers , this product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20BrNO4S B1387519 Ethyl N-[(4-bromophenyl)sulfonyl]leucinate CAS No. 1093859-06-3

Properties

IUPAC Name

ethyl 2-[(4-bromophenyl)sulfonylamino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4S/c1-4-20-14(17)13(9-10(2)3)16-21(18,19)12-7-5-11(15)6-8-12/h5-8,10,13,16H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJWFAIGZDFWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-[(4-bromophenyl)sulfonyl]leucinate typically involves the reaction of leucine with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(4-bromophenyl)sulfonyl]leucinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Ethyl N-[(4-bromophenyl)sulfonyl]leucinate serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various organic reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides and sulfones.
  • Reduction : Reduction reactions can convert the sulfonyl group to a sulfide.
  • Substitution Reactions : Nucleophilic substitution can occur at the bromine atom, leading to various derivatives.

Biology

The compound is under investigation for its potential biological activities, notably:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial effects against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
    Bacterial StrainMinimum Bactericidal Concentration (MBEC)
    Staphylococcus aureus125 µg/mL
    Enterococcus faecium125 µg/mL
  • Anticancer Activity : Research is ongoing to explore its efficacy as a therapeutic agent against different cancer types.

Medicine

The compound's role as an enzyme inhibitor positions it as a candidate for drug development. Its interactions with specific molecular targets suggest potential therapeutic applications in treating various diseases.

Antimicrobial Activity Evaluation

In a study published in MDPI, this compound was evaluated for its antimicrobial activity against several bacterial strains. The compound demonstrated moderate activity against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl N-[(4-bromophenyl)sulfonyl]leucinate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features :

  • The ethyl ester moiety improves solubility and serves as a protective group for further functionalization.

Comparative Analysis with Structural Analogs

Key Observations :

  • Amino Acid Backbone: Leucine (target compound) vs. valine or phenylalanine in analogs impacts steric bulk and hydrophobicity, influencing bioactivity .
  • Functional Groups : Esters (target) vs. free acids (e.g., valine derivative) alter solubility and metabolic stability. Thiourea linkers in Br-LED209 enhance hydrogen-bonding capacity .
  • Synthetic Efficiency: Microwave irradiation (e.g., for quinoline-2-carboxamide) reduces reaction time (≤2 hours) vs. conventional methods (≥6 hours) .

Imprinting Factor (MIPs) :

Physicochemical Properties

Property Ethyl N-[(4-bromophenyl)sulfonyl]leucinate N-(4-Bromophenyl)quinoline-2-carboxamide Br-LED209
Molecular Weight (g/mol) ~400 (estimated) 327.18 446.36
LogP (Predicted) 3.5–4.0 4.2 4.8
Solubility Moderate in DCM, ethyl acetate Low in water, high in DMF Low in polar solvents

Notes:

  • The target compound’s ester group improves lipid membrane permeability vs. carboxylic acid analogs .
  • Bromophenyl groups contribute to UV detectability in HPLC analysis .

Biological Activity

Ethyl N-[(4-bromophenyl)sulfonyl]leucinate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Overview of this compound

This compound is characterized by a sulfonyl group attached to a leucine derivative, featuring a 4-bromophenyl moiety. Its structure can be represented as follows:

C1H1N1O1S1Br1\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{S}_1\text{Br}_1

This compound is synthesized through various chemical reactions and is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In qualitative assays, it has been shown to inhibit the growth of various Gram-positive bacteria, including:

  • Enterococcus faecium : Growth inhibition zone of 15 mm.
  • Staphylococcus aureus : Growth inhibition zones ranging from 8 to 10 mm.
  • Bacillus subtilis : Similar inhibition observed.

The compound also demonstrated moderate antibiofilm activity against these strains, with minimum biofilm eradication concentrations (MBEC) around 125 µg/mL .

Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that while some derivatives show high toxicity, this compound maintains lower toxicity levels compared to other related compounds. This suggests a promising therapeutic profile for further development .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The sulfonyl group can inhibit enzyme activity by forming reversible covalent bonds with active site residues, while the bromine atom may facilitate halogen bonding, enhancing binding affinity to biological targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructure FeaturesUnique Attributes
Ethyl N-(phenylsulfonyl)leucinateSimilar leucine structure but without brominePotentially different biological activity
N-(4-chlorophenyl)sulfonamideContains a chlorophenyl group instead of bromineKnown for strong antimicrobial properties
Ethyl N-(methylsulfonyl)leucinateMethyl group replaces bromophenylMay exhibit different solubility characteristics

This table illustrates how variations in substituents can influence both the chemical reactivity and biological activity of these compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives containing the sulfonamide moiety. For instance, research on 4-sulfonyl-1,2,3-triazoles demonstrated that modifications to the sulfonamide structure could enhance antimicrobial efficacy while reducing toxicity .

Furthermore, investigations into the structure-activity relationship (SAR) have provided insights into optimizing these compounds for better pharmacological profiles. The findings suggest that specific structural modifications can lead to increased potency against targeted pathogens while minimizing adverse effects .

Q & A

Q. What methodologies are recommended for synthesizing Ethyl N-[(4-bromophenyl)sulfonyl]leucinate with high enantiomeric purity?

Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., palladium complexes) to control stereochemistry during the sulfonylation of leucine ethyl ester with 4-bromophenylsulfonyl chloride. Monitor reaction progress via TLC (Rf ~0.52–0.57 in ethyl acetate/hexanes) and confirm enantiomeric excess (ee) via chiral HPLC .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) followed by recrystallization from ethanol to isolate the product in >90% purity. LCMS analysis can verify conversion rates (~95% at 300 nm) .

Q. How can structural elucidation of this compound be performed to resolve ambiguities in functional group assignments?

Answer:

  • Multi-Nuclear NMR : Use ¹H and ¹³C NMR to confirm the sulfonamide linkage (δ ~7.6–8.1 ppm for aromatic protons) and ester group (δ ~1.2–1.4 ppm for ethyl CH3). Compare with reference spectra of analogous sulfonamides (e.g., N-(4-bromophenyl)-4-(3-phenyl thiourea)benzenesulfonamide) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) at m/z 496.1668 (calculated for C26H28N2O6SBr) .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in solubility and stability data for this compound under varying pH conditions?

Answer:

  • pH-Dependent Solubility Profiling : Conduct kinetic solubility assays in buffers (pH 1.2–7.4) using UV-Vis spectroscopy. For example, observe precipitation thresholds at pH <5 due to protonation of the sulfonamide group .
  • Accelerated Stability Testing : Expose the compound to oxidative (H2O2), thermal (40–60°C), and photolytic (UV light) stress. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester hydrolysis) .

Q. How can researchers investigate the interaction of this compound with biological targets such as enzymes or receptors?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase or CB2 receptors). Validate predictions with SPR (surface plasmon resonance) binding assays (KD measurement) .
  • Enzyme Inhibition Assays : Test activity against proteases or kinases in vitro. For example, measure IC50 values using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC for trypsin-like proteases) .

Q. What analytical approaches reconcile conflicting crystallographic and spectroscopic data for this compound’s solid-state vs. solution-phase conformation?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve solid-state conformation (e.g., dihedral angles between the sulfonyl and bromophenyl groups). Compare with solution-phase NOESY NMR to detect rotational flexibility .
  • Variable-Temperature NMR : Analyze dynamic behavior in solution (e.g., coalescence of aromatic proton signals at elevated temperatures) .

Q. How can in silico models predict the reactivity of this compound in novel synthetic or catalytic systems?

Answer:

  • DFT Calculations : Optimize transition states for sulfonamide bond formation using Gaussian09 (B3LYP/6-31G* basis set). Calculate activation energies to predict regioselectivity in cross-coupling reactions .
  • Machine Learning : Train models on existing sulfonamide reaction datasets (e.g., yields, ee) to recommend optimal catalysts or solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl N-[(4-bromophenyl)sulfonyl]leucinate
Reactant of Route 2
Reactant of Route 2
Ethyl N-[(4-bromophenyl)sulfonyl]leucinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.